Brd4-BD1-IN-3

Description

Properties

Molecular Formula |

C40H57NO4 |

|---|---|

Molecular Weight |

615.9 g/mol |

IUPAC Name |

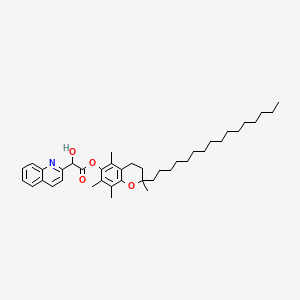

(2-hexadecyl-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl) 2-hydroxy-2-quinolin-2-ylacetate |

InChI |

InChI=1S/C40H57NO4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-40(5)28-26-33-31(4)37(29(2)30(3)38(33)45-40)44-39(43)36(42)35-25-24-32-22-19-20-23-34(32)41-35/h19-20,22-25,36,42H,6-18,21,26-28H2,1-5H3 |

InChI Key |

UJYLMHOCRPGGES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1(CCC2=C(O1)C(=C(C(=C2C)OC(=O)C(C3=NC4=CC=CC=C4C=C3)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Epigenome: A Technical Guide to the Mechanism of Action of BRD4-BD1 Selective Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the mechanism of action of selective inhibitors targeting the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). While specific data for a compound designated "Brd4-BD1-IN-3" is not publicly available, this document synthesizes the established principles and experimental data for potent and selective BRD4-BD1 inhibitors, serving as a comprehensive resource for understanding their therapeutic potential and research applications.

BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.[1][2][3] Its involvement in various diseases, particularly cancer and inflammatory conditions, has made it a prime target for therapeutic intervention.[4][5][6] BRD4 contains two highly conserved N-terminal bromodomains, BD1 and BD2, which have distinct functional roles.[3][7] Selective inhibition of BRD4-BD1 has emerged as a promising strategy to modulate the expression of key oncogenes and inflammatory mediators with potentially improved therapeutic windows compared to pan-BET inhibitors.

Core Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding

Selective BRD4-BD1 inhibitors are small molecules designed to fit into the acetyl-lysine (KAc) binding pocket of the first bromodomain of BRD4.[4][8] This binding is competitive with the natural ligands of BRD4, namely acetylated histone tails and other acetylated proteins.[3] By occupying this pocket, the inhibitors prevent BRD4 from tethering to chromatin at specific gene promoters and enhancers.

The interaction between the inhibitor and BRD4-BD1 is typically characterized by key hydrogen bonds with conserved residues within the binding pocket, most notably with asparagine 140 (Asn140) and a water-mediated hydrogen bond with tyrosine 97 (Tyr97).[3][9][10] Additionally, hydrophobic interactions with the WPF (Trp81-Pro82-Phe83) shelf contribute to the binding affinity and stability of the inhibitor-protein complex.[9][10]

This disruption of BRD4's chromatin association leads to the downregulation of a specific subset of genes that are highly dependent on BRD4 for their expression. A primary example is the proto-oncogene c-Myc, whose transcription is potently suppressed by BRD4 inhibition.[11][12][13]

Quantitative Data for Representative BRD4-BD1 Inhibitors

The following table summarizes typical quantitative data for potent and selective BRD4-BD1 inhibitors, showcasing their biochemical affinity, cellular activity, and selectivity.

| Parameter | Typical Value Range | Assay Type | Description |

| BRD4-BD1 IC50 | 10 - 200 nM | TR-FRET / AlphaScreen | Concentration of inhibitor required to displace 50% of a fluorescently labeled ligand from BRD4-BD1.[14] |

| BRD4-BD2 IC50 | >10 µM | TR-FRET / AlphaScreen | Concentration of inhibitor required to displace 50% of a fluorescently labeled ligand from BRD4-BD2. High values indicate selectivity for BD1. |

| BRD2-BD1 IC50 | >5 µM | TR-FRET / AlphaScreen | Concentration of inhibitor required to displace 50% of a fluorescently labeled ligand from BRD2-BD1. High values indicate selectivity over other BET family members. |

| Cellular Antiproliferative IC50 | 0.1 - 5 µM | Cell Viability Assay (e.g., CellTiter-Glo) | Concentration of inhibitor that reduces the proliferation of a cancer cell line (e.g., a c-Myc dependent line) by 50%.[15] |

| c-Myc Downregulation EC50 | 0.1 - 1 µM | qPCR / Western Blot | Concentration of inhibitor that reduces the expression of c-Myc mRNA or protein by 50% in a relevant cell line.[12] |

Signaling Pathways and Experimental Workflows

The mechanism of action of BRD4-BD1 inhibitors can be visualized through their impact on key signaling pathways and the experimental workflows used to characterize them.

Caption: Mechanism of Action of a BRD4-BD1 Inhibitor.

The diagram above illustrates how a BRD4-BD1 inhibitor disrupts the normal function of BRD4. By binding to the BD1 domain, it prevents BRD4 from associating with acetylated histones at gene promoters and enhancers. This inhibits the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), leading to reduced phosphorylation of RNA Polymerase II and subsequent downregulation of target genes like c-Myc.[16][17][18] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[16][18] BRD4 has also been shown to interact with and regulate the transcriptional activity of NF-κB by binding to acetylated RelA, a key component of the NF-κB complex.[1][11] Inhibition of this interaction can suppress inflammatory responses.[11]

Caption: Experimental Workflow for BRD4-BD1 Inhibitor Characterization.

The characterization of a BRD4-BD1 inhibitor typically follows a hierarchical workflow. Initial biochemical assays such as TR-FRET and AlphaScreen are employed to determine the inhibitor's potency and selectivity for BRD4-BD1.[14][19] Promising compounds are then advanced to cellular assays to evaluate their effects on cell proliferation, target gene expression (e.g., c-Myc), cell cycle progression, and apoptosis in relevant cancer cell lines.[14][16] Finally, in vivo efficacy is assessed in animal models, such as xenografts, to determine the therapeutic potential of the inhibitor.[14]

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To determine the IC50 value of a test compound for BRD4-BD1.

Principle: This assay measures the disruption of the interaction between a terbium (Tb)-labeled donor molecule (e.g., anti-GST antibody bound to GST-tagged BRD4-BD1) and a dye-labeled acceptor molecule (e.g., biotinylated histone peptide bound to streptavidin-dye). When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[20][21][22]

Materials:

-

Recombinant GST-tagged BRD4-BD1 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Tb-labeled anti-GST antibody (donor)

-

Dye-labeled streptavidin (acceptor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

Test compound serially diluted in DMSO

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare the assay buffer.

-

Serially dilute the test compound in DMSO, followed by a dilution in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of GST-BRD4-BD1 and biotinylated histone peptide to each well.

-

Incubate for 30-60 minutes at room temperature.[21]

-

Add a pre-mixed solution of Tb-labeled anti-GST antibody and dye-labeled streptavidin.

-

Incubate for 60-120 minutes at room temperature, protected from light.[20][21]

-

Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[20][22]

-

Calculate the TR-FRET ratio (665 nm / 620 nm emission).[20][22]

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To determine the IC50 value of a test compound for BRD4-BD1.

Principle: This bead-based assay relies on the interaction between donor and acceptor beads. For instance, a GST-tagged BRD4-BD1 protein is captured by Glutathione-coated acceptor beads, and a biotinylated histone peptide is captured by Streptavidin-coated donor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor will prevent this interaction, resulting in a loss of signal.[23][24][25]

Materials:

-

Recombinant GST-tagged BRD4-BD1 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated donor beads

-

Glutathione-coated acceptor beads

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20, 0.01% BSA, 5 mM DTT)[25]

-

Test compound serially diluted in DMSO

-

384-well white opaque microplates

Procedure:

-

Prepare the assay buffer.

-

Serially dilute the test compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of GST-BRD4-BD1 and biotinylated histone peptide to each well.

-

Incubate for 30-60 minutes at room temperature.[26]

-

Add the Glutathione acceptor beads and incubate for 30-60 minutes at room temperature in the dark.[23]

-

Add the Streptavidin donor beads and incubate for 30-60 minutes at room temperature in the dark.[23]

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[25]

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the antiproliferative activity (IC50) of a BRD4-BD1 inhibitor in a cancer cell line.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell line (e.g., a c-Myc dependent line like MM.1S)[19]

-

Cell culture medium and supplements

-

Test compound serially diluted in culture medium

-

96-well or 384-well white-walled, clear-bottom tissue culture plates

-

CellTiter-Glo® reagent

-

Luminometer plate reader

Procedure:

-

Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

References

- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | FGFR2–BRD4 Axis Regulates Transcriptional Networks of Histone 3 Modification and Synergy Between Its Inhibitors and PD-1/PD-L1 in a TNBC Mouse Model [frontiersin.org]

- 14. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uncovering BRD4 hyperphosphorylation associated with cellular transformation in NUT midline carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assay in Summary_ki [bdb99.ucsd.edu]

- 26. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Dual BRD4/PLK1 Inhibitor: PLK1/BRD4-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PLK1/BRD4-IN-3, a potent dual inhibitor of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). This document consolidates key information on its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies.

Core Compound Identification

-

Compound Name: PLK1/BRD4-IN-3 (also referred to as Compound 21)

-

CAS Number: 2251709-91-6

-

Mechanism of Action: Dual inhibitor targeting the first bromodomain (BD1) of BRD4 and the kinase activity of PLK1.

Chemical and Physicochemical Properties

PLK1/BRD4-IN-3 is a small molecule designed to concurrently suppress two key regulators of cell cycle and gene expression. Its properties are summarized below.

| Property | Value |

| Molecular Formula | C₃₁H₄₃N₇O₃ |

| Molecular Weight | 561.72 g/mol |

| Solubility | Soluble in DMSO |

Biological Activity

PLK1/BRD4-IN-3 demonstrates potent inhibitory activity against BRD4-BD1 and PLK1. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.[1]

| Target | IC₅₀ (µM) |

| BRD4-BD1 | 0.059 |

| PLK1 | 0.127 |

| BRDT-BD1 | 0.245 |

Mechanism of Action: BRD4 Inhibition

BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to drive the expression of key genes, including oncogenes. By binding to the acetyl-lysine pocket of BRD4's bromodomains, inhibitors like PLK1/BRD4-IN-3 displace it from chromatin, leading to the suppression of target gene transcription.

Mechanism of BRD4 inhibition by PLK1/BRD4-IN-3.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of compounds against BRD4-BD1 using an AlphaScreen assay, a common method for studying protein-protein interactions.

Objective: To measure the IC₅₀ value of a test compound (e.g., PLK1/BRD4-IN-3) for the interaction between BRD4-BD1 and an acetylated histone peptide.

Materials:

-

Recombinant GST-tagged BRD4-BD1 protein

-

Biotinylated histone H4 peptide (acetylated)

-

AlphaScreen GST Detection Kit (Donor and Acceptor beads)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compound (serially diluted)

-

384-well microplate (low-volume, white)

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Include a DMSO control.

-

Reaction Mixture: In a 384-well plate, add the following in order:

-

Test compound or DMSO vehicle.

-

Recombinant BRD4-BD1 protein.

-

Biotinylated acetylated histone H4 peptide.

-

-

Incubation: Incubate the mixture at room temperature for 30 minutes to allow for binding to reach equilibrium.

-

Bead Addition:

-

Add AlphaScreen GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.

-

Add Streptavidin Donor beads and incubate for another 30 minutes at room temperature in the dark.

-

-

Detection: Read the plate on an AlphaScreen-capable microplate reader. The signal will decrease as the test compound inhibits the BRD4-histone interaction.

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for BRD4-BD1 inhibitor screening assay.

Conclusion

PLK1/BRD4-IN-3 is a valuable research tool for investigating the biological consequences of dual BRD4 and PLK1 inhibition. Its potent activity and well-defined targets make it a suitable probe for preclinical studies in oncology and other areas where these proteins are implicated. The methodologies described herein provide a framework for the further characterization of this and similar compounds.

References

Unveiling the Function of Brd4-BD1-IN-3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth exploration of Brd4-BD1-IN-3, a selective inhibitor of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4).

BRD4 is a critical epigenetic reader that plays a pivotal role in regulating gene expression. It is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] BRD4's function is mediated through its two N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins.[3][4][5] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[2][4] Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and inflammatory disorders, making it a compelling therapeutic target.[1][3]

This compound is a potent and selective small molecule inhibitor that specifically targets the BD1 of BRD4. By competitively binding to the acetyl-lysine binding pocket of BRD4-BD1, this compound disrupts the interaction between BRD4 and acetylated histones.[4] This inhibition prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes and pro-inflammatory genes.[3][4][6]

Quantitative Data Summary

The inhibitory activity of this compound and other representative BRD4 inhibitors has been characterized using various biochemical and cellular assays. The following tables summarize key quantitative data for selective BRD4-BD1 inhibitors.

Table 1: In Vitro Inhibitory Activity of Representative BRD4-BD1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |

| ZL0590 | BRD4 BD1 | TR-FRET | 52 | JQ1 | - |

| Compound 13 | BRD4 BD1 | Biochemical Assay | 26 | - | - |

| iBRD4-BD1 | BRD4 BD1 | TR-FRET | 12 | - | - |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Cellular Activity of Representative BRD4-BD1 Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) |

| Compound 13 | Raji | MYC expression | Downregulation | 0.14 |

| A10 | Ty82 | Cytotoxicity | Cell Viability | - |

| 3',4',7,8-tetrahydroxyflavone | MV4-11 | Cell Proliferation | Inhibition | - |

Data synthesized from multiple sources for illustrative purposes.

Signaling Pathway and Mechanism of Action

This compound functions by competitively inhibiting the binding of BRD4 to acetylated histones, thereby preventing the transcription of target genes. The following diagram illustrates the signaling pathway affected by this inhibitor.

Caption: Mechanism of action of this compound.

Experimental Protocols

The characterization of this compound relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of BRD4-BD1 to an acetylated histone peptide.

Principle: The assay utilizes a terbium-labeled donor and a dye-labeled acceptor.[7] When the donor and acceptor are in close proximity due to the binding of BRD4-BD1 to the histone peptide, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[7]

Protocol:

-

Prepare a reaction mixture containing terbium-labeled donor, dye-labeled acceptor, BRD4-BD1 protein, and the acetylated histone substrate.

-

Add varying concentrations of this compound or a control compound to the reaction mixture in a 384-well plate.

-

Incubate the plate for 60 minutes at room temperature.

-

Measure the fluorescence intensity using a fluorescence reader capable of time-resolved measurements.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the TR-FRET assay.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the binding of BRD4-BD1 to a biotinylated histone peptide.

Principle: The assay uses donor and acceptor beads.[8] The donor beads are coated with streptavidin to bind the biotinylated histone peptide, and the acceptor beads are coated with an antibody that recognizes the tag on the BRD4-BD1 protein. When BRD4-BD1 binds to the peptide, the beads come into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. An inhibitor will disrupt this interaction and reduce the signal.[8]

Protocol:

-

Incubate BRD4-BD1 protein with a biotinylated histone substrate and varying concentrations of this compound for 30 minutes.

-

Add acceptor beads and incubate.

-

Add donor beads and incubate in the dark.

-

Read the Alpha-counts on a suitable plate reader.

-

Determine the IC50 value from the dose-response curve.

Caption: Workflow for the AlphaLISA assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.

Principle: The binding of a ligand, such as this compound, to its target protein, BRD4, can increase the thermal stability of the protein.

Protocol:

-

Treat cells with either this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Analyze the amount of soluble BRD4 remaining in the supernatant by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Western Blotting for c-Myc Downregulation

This assay is used to confirm the downstream cellular effects of BRD4 inhibition.

Principle: The c-myc gene is a well-known downstream target of BRD4.[6] Inhibition of BRD4 activity leads to a decrease in c-Myc protein expression.[6]

Protocol:

-

Treat cancer cell lines (e.g., Ty-82) with varying concentrations of this compound for a specified time (e.g., 18 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., GAPDH).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of c-Myc downregulation.

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, a selective inhibitor of BRD4-BD1. The provided data and protocols serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

References

- 1. BRD4 — 3decision [3decision.discngine.com]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to Brd4-BD1-IN-3: A BRD4-BD1 Inhibitor for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brd4-BD1-IN-3, also identified as Compound 4g, is a chemical probe designated as an inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2][3][4] It has been noted for its potential application in the investigation of inflammatory diseases.[1][2][3][4] This document aims to provide a comprehensive technical overview of this compound, focusing on its selectivity for the BD1 domain of BRD4 over the second bromodomain (BD2).

A definitive quantitative analysis of the selectivity of this compound for Brd4-BD1 versus Brd4-BD2 is not publicly available in the form of IC50 or Ki values. Chemical suppliers characterize it as a "BRD4-BD1 inhibitor," implying selectivity, but the precise ratio is not documented in the available literature.

Data Presentation: Selectivity Profile

Due to the absence of specific binding affinity data for this compound, a direct quantitative comparison between its activity on Brd4-BD1 and Brd4-BD2 cannot be presented. For context, other documented BRD4 inhibitors with established selectivity are listed in the table below.

| Compound | Target | IC50 (BD1) | IC50 (BD2) | Selectivity (BD2/BD1) |

| BRD4-BD1-IN-2 | BRD4 | 2.51 µM | >50 µM | >20-fold |

| PLK1/BRD4-IN-3 | BRD4, PLK1 | 0.059 µM | Not Reported | Not Reported |

| BRD4-BD1/2-IN-3 | BRD4 | Not Reported | 0.41 nM | Selective for BD2 |

This table is provided for illustrative purposes to show how selectivity is typically reported for other compounds. Data for this compound is not available.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in published literature. However, the determination of bromodomain inhibitor selectivity typically involves a suite of biochemical and biophysical assays. The following are generalized methodologies commonly employed in the field.

Biochemical Assay for BRD4 Inhibition (AlphaScreen)

This assay is a common method to measure the binding of BRD4 to acetylated histone peptides and the ability of an inhibitor to disrupt this interaction.

Materials:

-

Recombinant human BRD4-BD1 and BRD4-BD2 proteins (GST-tagged)

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound and control compounds

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the BRD4 protein (either BD1 or BD2) to the wells of the microplate.

-

Add the diluted inhibitor or vehicle control to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for binding.

-

Add the biotinylated histone H4 peptide to the wells and incubate for another period (e.g., 30 minutes) at room temperature.

-

In subdued light, add a mixture of Streptavidin-Donor and Glutathione-Acceptor beads to each well.

-

Seal the plate and incubate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the binding of the BRD4 protein to the histone peptide.

-

Calculate IC50 values by plotting the inhibitor concentration against the assay signal.

Biophysical Assay for Binding Affinity (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Highly purified recombinant human BRD4-BD1 and BRD4-BD2 proteins

-

This compound

-

ITC Buffer (e.g., PBS or HEPES buffer, degassed)

-

Isothermal Titration Calorimeter

Procedure:

-

Dialyze the protein extensively against the ITC buffer.

-

Dissolve this compound in the same buffer to the desired concentration.

-

Load the protein into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.

-

Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Repeat the experiment for both BRD4-BD1 and BRD4-BD2 to compare binding affinities.

Mandatory Visualizations

Logical Workflow for Determining BRD4 Inhibitor Selectivity

Caption: Workflow for assessing BRD4 inhibitor selectivity.

Simplified BRD4 Signaling Pathway

Caption: BRD4's role in activating gene expression.

References

A Technical Guide to Brd4-BD1 Inhibition: Binding Affinity, Experimental Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of inhibitors to the first bromodomain of Bromodomain-containing protein 4 (Brd4-BD1), a key epigenetic reader and a significant target in therapeutic development for various diseases, including cancer and inflammatory conditions. This document outlines quantitative binding data for representative inhibitors, details the experimental protocols for key binding assays, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts in Brd4-BD1 Inhibition

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. It plays a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails, a key mechanism in epigenetic regulation. BRD4 has two tandem bromodomains, BD1 and BD2, which are highly conserved. While structurally similar, BD1 and BD2 have distinct functional roles, with BRD4-BD1 being instrumental in anchoring the protein to acetylated chromatin at gene promoters and enhancers. The inhibition of the interaction between BRD4 and acetylated histones is a promising therapeutic strategy. Small molecule inhibitors that bind to the acetyl-lysine binding pocket of BRD4 can displace it from chromatin, leading to the modulation of gene transcription.

Quantitative Binding Affinity of Representative Brd4-BD1 Inhibitors

The binding affinity of small molecule inhibitors to Brd4-BD1 is a critical parameter in drug discovery and is typically quantified by the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki). The following table summarizes the binding affinities of several well-characterized Brd4-BD1 inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| JQ1 | Brd4-BD1 | TR-FRET | 77 | - | [1] |

| ZL0590 (52) | Brd4-BD1 | - | 90 | - | [2] |

| iBRD4-BD1 | Brd4-BD1 | AlphaScreen | 12 | - | [3] |

| BI2536 | Brd4-BD1 | AlphaScreen | 25 | - | [4] |

| TG101209 | Brd4-BD1 | AlphaScreen | ~130-340 | - | [4] |

Note: IC50 values are dependent on assay conditions, and direct comparison between different studies should be made with caution. The relationship between IC50 and Ki is complex and depends on factors like the concentration of the substrate and the Michaelis constant (Km) of the enzyme-substrate reaction. The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors.[5][6]

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical assays are commonly employed to determine the binding affinity of inhibitors to Brd4-BD1. Two of the most prevalent methods are the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays.

AlphaScreen Assay

The AlphaScreen assay is a bead-based proximity assay used to study biomolecular interactions.

Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead. In the context of a Brd4-BD1 binding assay, the donor bead is typically coated with a tag (e.g., GST) that binds to a GST-tagged Brd4-BD1 protein. The acceptor bead is coated with a molecule (e.g., streptavidin) that binds to a biotinylated acetylated histone peptide. When Brd4-BD1 binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor bead at 680 nm, it releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that binds to Brd4-BD1 and disrupts its interaction with the histone peptide will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen signal.

Generalized Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.0, 0.02% NaN3, 0.01% BSA, 0.1 mM Orthovanadate). Dilute GST-tagged Brd4-BD1, biotinylated acetylated histone peptide, and test compounds to their desired concentrations in the assay buffer.

-

Incubation: In a 384-well microplate, add the GST-tagged Brd4-BD1, the biotinylated acetylated histone peptide, and the test compound. Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow the binding reaction to reach equilibrium.

-

Bead Addition: Add the donor and acceptor beads to the wells.

-

Signal Detection: Incubate the plate in the dark for a specified time (e.g., 60 minutes) to allow for bead association. Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the inhibitor concentration against the assay signal and fitting the data to a four-parameter logistic equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay that measures the transfer of energy between two fluorophores, a donor and an acceptor.

Principle: In a Brd4-BD1 TR-FRET assay, Brd4-BD1 is typically labeled with a donor fluorophore (e.g., a europium cryptate-labeled anti-His antibody for a His-tagged Brd4-BD1), and the acetylated histone peptide is labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity due to the binding of Brd4-BD1 to the histone peptide, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will decrease the FRET signal. Time-resolved detection helps to reduce background fluorescence.

Generalized Protocol:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mg/ml BSA, 0.01% (v/v) Brij). Dilute the His-tagged Brd4-BD1, the labeled acetylated histone peptide, the donor-labeled antibody, and the test compounds in the assay buffer.

-

Reaction Mixture: In a microplate, combine the His-tagged Brd4-BD1, the labeled histone peptide, and the test compound.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

-

Antibody Addition: Add the europium-labeled anti-His antibody and incubate for another period to allow for antibody binding.

-

Signal Detection: Read the plate using a TR-FRET-compatible plate reader, with excitation typically around 320-340 nm and emission at two wavelengths (one for the donor and one for the acceptor, e.g., 615 nm and 665 nm).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the inhibitor concentration against the FRET ratio and fitting the data to a suitable dose-response curve.[7]

Visualizations

Brd4 Signaling Pathway

Caption: Brd4 recognizes acetylated histones, recruits P-TEFb to promote transcription.

Experimental Workflow for Brd4-BD1 Inhibitor Screening

Caption: A typical workflow for identifying and characterizing Brd4-BD1 inhibitors.

References

- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 6. youtube.com [youtube.com]

- 7. Assay in Summary_ki [w.bindingdb.org]

Brd4-BD1-IN-3: A Technical Guide to its Effects on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brd4 (Bromodomain-containing protein 4) is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. Its N-terminal bromodomain, BD1, is a primary anchor to acetylated histones, facilitating the recruitment of the transcriptional machinery to chromatin. The selective inhibition of Brd4's first bromodomain (BD1) presents a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of Brd4-BD1-IN-3, a selective inhibitor of BRD4-BD1. While specific quantitative data for this compound is limited in publicly available literature, this document will detail its role in the context of selective BRD4-BD1 inhibition, leveraging data from analogous, well-characterized inhibitors to illustrate the core principles of its mechanism of action and effects on gene transcription. We will explore the relevant signaling pathways, present quantitative data from analogous compounds, and provide detailed experimental protocols for the evaluation of such inhibitors.

Introduction: The Role of Brd4-BD1 in Gene Transcription

Brd4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic readers by recognizing and binding to acetylated lysine residues on histone tails. This interaction is mediated by two tandem bromodomains, BD1 and BD2. Brd4 plays a pivotal role in transcriptional activation by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers. This recruitment leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation and the expression of key genes involved in cell cycle progression, proliferation, and inflammation, such as the proto-oncogene MYC.

The first bromodomain, BD1, is considered the primary "reader" of acetylated histones and is crucial for anchoring Brd4 to chromatin. Selective inhibition of BD1 can, therefore, effectively displace Brd4 from its target genes, leading to the downregulation of their expression. This compound (also known as Compound 4g) is a small molecule inhibitor designed to selectively target the BD1 bromodomain of Brd4, with potential applications in inflammatory disease research.[1]

Molecular Mechanism of Action of Selective Brd4-BD1 Inhibition

Selective Brd4-BD1 inhibitors like this compound function by competitively binding to the acetyl-lysine binding pocket of the BD1 domain. This prevents the recognition of acetylated histones by Brd4, leading to its dissociation from chromatin at gene promoters and enhancers. The subsequent failure to recruit P-TEFb results in the suppression of transcriptional elongation and a reduction in the expression of Brd4-dependent genes.

dot

Caption: Mechanism of Brd4-BD1 Inhibition.

Effects on Gene Transcription and Signaling Pathways

The inhibition of Brd4-BD1 has profound effects on the transcription of genes regulated by this epigenetic reader. Key signaling pathways and downstream targets affected include:

-

MYC Oncogene: Brd4 is a critical regulator of MYC transcription. Selective inhibition of Brd4-BD1 has been shown to downregulate MYC expression, leading to anti-proliferative effects in cancer cells.

-

NF-κB Signaling: Brd4 interacts with the NF-κB pathway, a key regulator of inflammation. By inhibiting Brd4, the transcription of pro-inflammatory cytokines and chemokines downstream of NF-κB can be suppressed.

-

Inflammatory Genes: Selective BRD4-BD1 inhibitors have demonstrated the ability to reduce the expression of inflammatory genes such as IL-6 and collagen I.[2]

dot

Caption: Signaling Pathways Affected by Brd4-BD1 Inhibition.

Quantitative Data for Selective Brd4-BD1 Inhibitors

| Compound Name | BRD4-BD1 IC50 (nM) | BRD4-BD2 IC50 (nM) | Selectivity (BD2/BD1) | Key Cellular Effects | Reference |

| ZL0590 | 90 | >1000 | >11-fold | Anti-inflammatory activity.[3] | [3] |

| GSK778 (iBET-BD1) | 41 | 5843 | ~142-fold | Inhibits proliferation of human primary CD4+ T cells and production of effector cytokines.[4] | [4] |

| iBRD4-BD1 | 12 | >280 (approx.) | >23-fold | Prevents denaturation of BRD4 in CETSA. | |

| Compound 3u | 560 | >100,000 | >178-fold | Reduces expression of c-Myc and collagen I; induces apoptosis in A375 cells.[2] | [2] |

| ZL0516 | 84 | Not specified | BD1 Selective | Suppresses colonic inflammation in animal models of IBD.[5] | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of selective Brd4-BD1 inhibitors on gene transcription.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay is used to determine the in vitro binding affinity of an inhibitor to the Brd4-BD1 bromodomain.

Materials:

-

Recombinant His-tagged Brd4-BD1 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-His antibody (donor)

-

Streptavidin-conjugated acceptor fluorophore

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test inhibitor (e.g., this compound)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

Add the Brd4-BD1 protein and the biotinylated histone peptide to the wells of the microplate.

-

Add the test inhibitor dilutions to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Add the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor.

-

Incubate in the dark at room temperature for another specified time (e.g., 60 minutes).

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the changes in the mRNA levels of target genes upon treatment with the inhibitor.

Materials:

-

Cell line of interest (e.g., a cancer cell line with high MYC expression or an immune cell line for inflammatory gene analysis)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., MYC, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 6, 12, or 24 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression normalized to the housekeeping gene and the vehicle control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide occupancy of Brd4 and assess how it is altered by an inhibitor.

Materials:

-

Cell line of interest

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-Brd4 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

-

High-throughput sequencer

Procedure:

-

Treat cells with the test inhibitor or vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments.

-

Immunoprecipitate the Brd4-bound chromatin fragments using an anti-Brd4 antibody coupled to magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a high-throughput sequencer.

-

Analyze the sequencing data to identify Brd4 binding sites and compare the occupancy between inhibitor-treated and control samples.

dot

Caption: Experimental Workflow for Inhibitor Characterization.

Conclusion

This compound represents a class of targeted epigenetic modulators with significant potential for therapeutic intervention in diseases driven by aberrant gene transcription. While further studies are needed to fully elucidate the specific properties of this compound, the data from analogous selective BRD4-BD1 inhibitors strongly support the rationale for its development. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and other similar compounds, paving the way for a deeper understanding of their therapeutic potential and the intricate role of Brd4 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

The Role of Brd4-BD1 Inhibition in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly Bromodomain-containing protein 4 (BRD4), have emerged as critical regulators of gene expression through their role as epigenetic "readers." BRD4's first bromodomain, BD1, plays a pivotal role in recognizing acetylated lysine residues on histone tails, a key step in transcriptional activation. Inhibition of this interaction has shown significant therapeutic potential in a range of diseases, including cancer and inflammation. This technical guide provides an in-depth overview of the mechanism of BRD4-BD1 inhibition, focusing on the well-characterized inhibitor JQ1 as a representative molecule. It includes a compilation of quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction: BRD4 and Its Role in Epigenetic Regulation

BRD4 is a member of the BET family of proteins that also includes BRD2, BRD3, and the testis-specific BRDT.[1] These proteins are characterized by the presence of two N-terminal bromodomains (BD1 and BD2), which are protein modules that recognize and bind to acetylated lysine residues on both histone and non-histone proteins.[1][2] This "reading" of the epigenetic code is a crucial mechanism for regulating gene transcription.

BRD4, through its bromodomains, tethers transcriptional regulatory complexes to acetylated chromatin.[2] Specifically, BRD4 plays a key role in the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters and super-enhancers.[2] The P-TEFb complex then phosphorylates RNA Polymerase II, leading to the release of promoter-proximal pausing and the initiation of productive transcriptional elongation. This function of BRD4 is critical for the expression of a variety of genes involved in cell cycle progression, proliferation, and inflammation, including the potent oncogene MYC.

The first bromodomain of BRD4, BD1, exhibits a distinct binding preference for certain acetylated lysine patterns on histone tails, suggesting a specialized role in gene regulation. Selective inhibition of BRD4-BD1 is therefore a promising therapeutic strategy to modulate the expression of disease-driving genes while potentially minimizing off-target effects.

Mechanism of Action of BRD4-BD1 Inhibitors

BRD4-BD1 inhibitors, such as the well-studied compound JQ1, are small molecules designed to competitively bind to the acetyl-lysine binding pocket of the BD1 domain.[1] By occupying this pocket, these inhibitors prevent the interaction of BRD4 with acetylated histones, thereby displacing BRD4 from chromatin at gene promoters and enhancers.[1]

This displacement leads to a cascade of downstream effects:

-

Reduced P-TEFb Recruitment: With BRD4 unable to bind to chromatin, the recruitment of P-TEFb to target genes is diminished.

-

Decreased RNA Polymerase II Phosphorylation: The reduction in localized P-TEFb activity results in decreased phosphorylation of the C-terminal domain of RNA Polymerase II.

-

Transcriptional Repression: The lack of RNA Polymerase II phosphorylation leads to the suppression of transcriptional elongation and a subsequent decrease in the expression of BRD4-dependent genes.

This mechanism is particularly effective in diseases that are dependent on the high-level expression of specific transcription factors, such as MYC in many cancers.

Quantitative Data for Representative BRD4-BD1 Inhibitors

The following tables summarize key quantitative data for the representative BRD4 inhibitor, JQ1, and other notable inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: Inhibitor Binding Affinity (Kd) to BRD4 Bromodomains

| Compound | Target | Kd (nM) | Assay Method | Reference |

| (+)-JQ1 | BRD4-BD1 | ~50 | Isothermal Titration Calorimetry (ITC) | [1] |

| (+)-JQ1 | BRD4-BD2 | ~90 | Isothermal Titration Calorimetry (ITC) | [1] |

Table 2: Inhibitor Potency (IC50) against BRD4 Bromodomains

| Compound | Target | IC50 (nM) | Assay Method | Reference |

| (+)-JQ1 | BRD4-BD1 | 77 | AlphaScreen | [1] |

| (+)-JQ1 | BRD4-BD2 | 33 | AlphaScreen | [1] |

| ZL0420 (28) | BRD4-BD1 | 27 | TR-FRET | [3] |

| ZL0420 (28) | BRD4-BD2 | 32 | TR-FRET | [3] |

| ZL0590 (52) | BRD4-BD1 | 90 | Not Specified | [4] |

Table 3: Selectivity of Inhibitors for BET vs. Non-BET Bromodomains

| Compound | Target | IC50 (nM) | Assay Method | Reference |

| (+)-JQ1 | CREBBP | >10,000 | AlphaScreen | [1] |

| (-)-JQ1 | BRD4-BD1 | >10,000 | AlphaScreen | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of BRD4-BD1 inhibitors.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor to BRD4-BD1.[6][7]

Materials:

-

Purified recombinant BRD4-BD1 protein

-

Inhibitor compound

-

ITC instrument (e.g., Malvern MicroCal)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

-

Prepare a solution of BRD4-BD1 at a concentration of 10-20 µM in the assay buffer.

-

Prepare a solution of the inhibitor at a concentration 10-20 fold higher than the protein concentration in the same assay buffer.

-

Degas both solutions to prevent bubble formation during the experiment.

-

Load the BRD4-BD1 solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the titration syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

A control titration of the inhibitor into buffer alone should be performed to account for the heat of dilution.

-

Analyze the raw data by integrating the heat change for each injection and subtracting the heat of dilution.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To measure the potency (IC50) of an inhibitor in disrupting the interaction between BRD4-BD1 and an acetylated histone peptide.[8][9][10][11][12]

Materials:

-

Europium-labeled BRD4-BD1 (donor)

-

Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Inhibitor compound

-

TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the inhibitor compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of Europium-labeled BRD4-BD1.

-

Add the serially diluted inhibitor to the wells.

-

Add a mixture of the biotinylated histone peptide and streptavidin-APC.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AlphaScreen Assay

Objective: To measure the potency (IC50) of an inhibitor in a high-throughput format.[13][14][15][16]

Materials:

-

His-tagged BRD4-BD1

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated acceptor beads

-

Nickel-chelate donor beads

-

Inhibitor compound

-

AlphaScreen assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the inhibitor compound.

-

In a 384-well plate, add the serially diluted inhibitor.

-

Add a mixture of His-tagged BRD4-BD1 and the biotinylated histone peptide.

-

Incubate for a short period to allow for inhibitor binding.

-

Add a mixture of streptavidin-coated acceptor beads and nickel-chelate donor beads.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes).

-

Measure the AlphaScreen signal using an appropriate plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to BRD4-BD1 inhibition.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. caymanchem.com [caymanchem.com]

- 13. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for Brd4-BD1-IN-3 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BRD4 plays a critical role in regulating the transcription of key oncogenes, most notably c-Myc, making it a prime therapeutic target in various cancers.[2][3][4] BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to drive gene expression.[1][5] Selective inhibition of the first bromodomain (BD1) has emerged as a promising strategy to disrupt BRD4's cancer-promoting functions.

Brd4-BD1-IN-3 (also known as Compound 4g) is a selective inhibitor of the first bromodomain (BD1) of BRD4.[6][7] These application notes provide a comprehensive guide for utilizing this compound in cancer cell line studies, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BRD4.[8][9] This prevents BRD4 from engaging with acetylated histones at gene promoters and enhancers, leading to the transcriptional repression of BRD4 target genes. A primary consequence of this inhibition is the significant downregulation of the c-Myc oncogene, a critical driver of cell proliferation and survival in many cancers.[2][10] The suppression of c-Myc and other BRD4-dependent pro-proliferative and anti-apoptotic genes ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in cancer cell viability.[10][11][12]

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of various selective BRD4-BD1 inhibitors in different cancer cell lines. This data provides a reference for the expected potency of compounds with a similar mechanism of action to this compound.

| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| Compound 35 | MV4-11 (AML) | 26 | [10] |

| Compound 35 | MOLM-13 (AML) | 53 | [10] |

| Compound 14 | MV4-11 (AML) | <100 | [10] |

| Compound 15 | MV4-11 (AML) | <100 | [10] |

| OPT-0139 | SKOV3 (Ovarian) | 1568 | [13] |

| OPT-0139 | OVCAR3 (Ovarian) | 1823 | [13] |

| PLK1/BRD4-IN-3 | - | 59 (BRD4-BD1) | [14] |

| iBET-BD1 | Various | - | [15] |

Table 1: IC50 Values of Selective BRD4-BD1 Inhibitors in Cancer Cell Lines.

| Assay | Cancer Cell Line | Treatment | Result | Reference |

| Cell Viability | 8 CRC cell lines | JQ1 (500-1000 nM) | Significant reduction | [2] |

| Apoptosis | KYSE450 (Esophageal) | JQ1 | Slight induction | [11] |

| Apoptosis | A549 (NSCLC) | JQ1 + TRAIL | Increased apoptosis | [16] |

| Cell Cycle | DU145 & LNCAP (Prostate) | JQ1/shBRD4 | G0/G1 arrest | [12] |

| c-Myc Expression | 8 CRC cell lines | JQ1 (500-1000 nM) | 50-75% mRNA reduction, >50% protein reduction | [2] |

Table 2: Cellular Effects of BRD4 Inhibition in Cancer Cell Lines.

Experimental Protocols

Figure 2: General experimental workflow for studying this compound.

Cell Culture and Treatment

-

Cell Line Maintenance : Culture the desired cancer cell lines (e.g., MV4-11, SKOV3, various colorectal cancer lines) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[17] Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment : Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).[18] Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT or CCK-8)

-

Seeding : Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.[2]

-

Treatment : Treat the cells with a range of this compound concentrations for 72 hours.[2]

-

Assay :

-

For MTT Assay : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 Assay : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[13]

-

-

Measurement : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment : Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound for 48-72 hours.[11]

-

Cell Collection : Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Staining : Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16]

Cell Cycle Analysis

-

Cell Preparation : Seed cells in 6-well plates and treat with this compound for 24-48 hours.[11]

-

Fixation : Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.[12]

Western Blotting for c-Myc and Apoptosis Markers

-

Protein Extraction : Treat cells with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis and Transfer : Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[18]

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16][19]

-

Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]

RT-qPCR for c-Myc mRNA Expression

-

RNA Extraction : Treat cells with this compound for 24 hours. Isolate total RNA using a suitable RNA extraction kit.[2]

-

cDNA Synthesis : Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR : Perform quantitative real-time PCR using SYBR Green master mix and primers specific for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[2]

-

Analysis : Calculate the relative expression of c-Myc mRNA using the ΔΔCt method.[2]

Expected Outcomes

-

Reduced Cell Viability : this compound is expected to decrease the viability of various cancer cell lines in a dose-dependent manner.

-

Induction of Apoptosis : Treatment with this compound should lead to an increase in the percentage of apoptotic cells. This can be confirmed by an increase in Annexin V staining and the cleavage of PARP and Caspase-3.[19]

-

Cell Cycle Arrest : The inhibitor is anticipated to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[12]

-

Downregulation of c-Myc : A significant reduction in both c-Myc mRNA and protein levels is a key indicator of effective BRD4-BD1 inhibition.[2]

Troubleshooting

-

Low Potency (High IC50) :

-

Verify the concentration and purity of the this compound stock solution.

-

Ensure the chosen cell line is known to be sensitive to BRD4 inhibition. Some cell lines may have alternative survival pathways that are not dependent on BRD4.

-

Optimize the treatment duration.

-

-

Inconsistent Results :

-

Maintain consistent cell passage numbers and seeding densities.

-

Ensure proper mixing of the compound in the culture medium.

-

Perform experiments in triplicate to ensure reproducibility.

-

-

High Background in Western Blots :

-

Optimize antibody concentrations and blocking conditions.

-

Ensure thorough washing steps.

-

References

- 1. BRD4 - Wikipedia [en.wikipedia.org]

- 2. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. targetmol.cn [targetmol.cn]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.2. Cell Culture and Treatment with Inhibitors [bio-protocol.org]

- 18. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for BRD4-BD1 Selective Inhibition in In Vivo Mouse Models

Disclaimer: The specific inhibitor "Brd4-BD1-IN-3" is not a readily identifiable compound in the public domain. Therefore, these application notes and protocols are based on a representative, well-characterized BRD4-BD1 selective inhibitor, MS436 , for which in vivo data in mouse models is available. Researchers should adapt these guidelines to their specific BD1-selective inhibitor and conduct appropriate dose-finding and toxicity studies.

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating gene transcription. It contains two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins. While many inhibitors target both bromodomains (pan-BET inhibitors), there is growing interest in developing inhibitors selective for either BD1 or BD2 to potentially achieve more specific therapeutic effects with an improved safety profile. Selective inhibition of BRD4-BD1 has been shown to be effective in various disease models, particularly in cancer and inflammation.

These application notes provide a comprehensive overview of the in vivo application of a BRD4-BD1 selective inhibitor in mouse models, including dosage information, experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the in vivo dosage and administration details for the representative BRD4-BD1 selective inhibitor, MS436, as reported in scientific literature.

| Compound | Mouse Model | Indication | Dosage | Administration Route | Dosing Schedule | Reference |

| MS436 | C57BL/6 | T-cell induced colitis | 20 mg/kg | Intraperitoneal (i.p.) | Once daily | [1] |

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by the inhibition of BRD4-BD1. BRD4, through its first bromodomain (BD1), binds to acetylated histones at promoter and enhancer regions of target genes, recruiting transcriptional machinery and promoting gene expression. A BRD4-BD1 selective inhibitor competitively binds to the BD1 pocket, displacing BRD4 from chromatin and leading to the downregulation of key oncogenes and pro-inflammatory genes.

Caption: BRD4-BD1 Inhibition Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a BRD4-BD1 selective inhibitor in a mouse xenograft model.

Caption: In Vivo Efficacy Study Workflow.

Experimental Protocols

Formulation of BRD4-BD1 Selective Inhibitor

Materials:

-

BRD4-BD1 Selective Inhibitor (e.g., MS436)

-

Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Determine the required concentration of the inhibitor based on the desired dosage and injection volume.

-

For a typical formulation, first dissolve the inhibitor in a small volume of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of the inhibitor in 1 mL of DMSO.

-

Add PEG300 to the desired final concentration (e.g., 40% of the total volume).

-

Add Tween 80 to the desired final concentration (e.g., 5% of the total volume).

-

Bring the solution to the final volume with sterile saline.

-

Vortex the solution thoroughly until the inhibitor is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

-

The final vehicle composition should be optimized for the specific inhibitor to ensure solubility and stability. A common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Prepare the formulation fresh daily or assess its stability for storage.

In Vivo Efficacy Study in a Xenograft Mouse Model

Materials:

-

6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Sterile syringes and needles (e.g., 27-gauge)

-

Calipers

-

Animal balance

-

BRD4-BD1 selective inhibitor formulation

-

Vehicle control formulation

Protocol:

-

Tumor Cell Implantation:

-

Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium.

-

For subcutaneous xenografts, mix the cell suspension with an equal volume of Matrigel (optional, can improve tumor take rate).

-

Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the BRD4-BD1 selective inhibitor formulation to the treatment group via the chosen route (e.g., intraperitoneal injection).

-

Administer the vehicle formulation to the control group.

-

Follow the predetermined dosing schedule (e.g., daily for 21 days).

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-